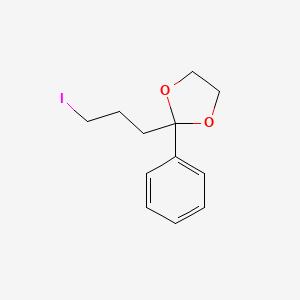

2-(3-Iodopropyl)-2-phenyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Iodopropyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Iodopropyl)-2-phenyl-1,3-dioxolane is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its iodine substituent allows for nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

Table 1: Comparison of Halogenated Dioxolanes

| Compound Name | Unique Features |

|---|---|

| 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | Chlorine is less reactive than iodine |

| 2-(3-Bromopropyl)-2-phenyl-1,3-dioxolane | Bromine allows for nucleophilic substitution |

| 2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane | Hydroxy group increases polarity and potential reactivity |

Medicinal Chemistry

The compound's structural features suggest potential biological activity, particularly in the development of new pharmaceuticals. Its reactivity profile may be exploited in the design of compounds targeting specific biological pathways or diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of dioxolanes exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Table 2: Biological Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoindole derivative | Caco-2 | 0.78 | Induces apoptosis |

| Halogenated derivative | HCT-116 | 0.64 | Cell cycle arrest |

Potential Antimicrobial Properties

The iodine substituent may also enhance the compound's antimicrobial activity. Preliminary studies suggest that halogenated compounds can exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation

A study evaluated various dioxolane derivatives for their antibacterial efficacy. The results indicated that certain derivatives had inhibition zones comparable to standard antibiotics like gentamicin .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom serves as an excellent leaving group, enabling S~N~2 displacement with various nucleophiles.

Key Insight : Steric hindrance from the phenyl group limits backside attack, favoring retention of configuration in some cases .

Elimination Reactions

Under basic conditions, β-elimination occurs to form alkenes.

| Base | Solvent | Product | Notes | Source |

|---|---|---|---|---|

| t-BuOK | THF, 70°C | 2-Phenyl-1,3-dioxolane-2-propene | E:Z = 9:1 | |

| DBU | Toluene, reflux | 2-Phenyl-1,3-dioxolane-2-propene | 88% yield |

Mechanism : Deprotonation at the β-hydrogen induces iodide departure, forming a double bond .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings :

Limitation : Bulky aryl groups reduce coupling efficiency due to steric effects .

Acid-Catalyzed Ring Opening

The dioxolane ring undergoes hydrolysis under acidic conditions:

| Acid | Conditions | Products | Application | Source |

|---|---|---|---|---|

| HCl (1M) | H₂O/THF, rt | Benzaldehyde + 3-Iodo-1-propanol | Deprotection of carbonyl groups | |

| TFA | CH₂Cl₂, 0°C | Benzaldehyde + 3-Iodo-1-propanol | Selective aldehyde release |

Mechanism : Protonation of the oxygen atoms weakens the ring, leading to cleavage .

Hypervalent Iodine-Mediated Oxidative Trapping

Hypervalent iodine reagents (e.g., PhI(OAc)₂) generate a 1,3-dioxolan-2-yl cation , which reacts with nucleophiles:

| Nucleophile | Product | Diastereoselectivity | Source |

|---|---|---|---|

| Silyl enol ether (e.g., 2a ) | 4-Aryl-1,3-dioxolane derivatives | trans:cis = 95:5 | |

| Allyltrimethylsilane | Bicyclic dioxolanes | >90% endo selectivity |

Key Finding : Stereoselectivity arises from steric shielding by the phenyl group during nucleophilic attack .

Comparative Reactivity with Halogenated Analogs

The iodine substituent enhances reactivity compared to other halogens:

| Compound | Leaving Group | Relative Reactivity (S~N~2) |

|---|---|---|

| 2-(3-Iodopropyl)-2-phenyl-1,3-dioxolane | I⁻ | 1.0 (reference) |

| 2-(3-Bromopropyl)-2-phenyl-1,3-dioxolane | Br⁻ | 0.3 |

| 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | Cl⁻ | 0.05 |

Propiedades

Número CAS |

70969-99-2 |

|---|---|

Fórmula molecular |

C12H15IO2 |

Peso molecular |

318.15 g/mol |

Nombre IUPAC |

2-(3-iodopropyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C12H15IO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

Clave InChI |

IBWZRMVEDNCJMF-UHFFFAOYSA-N |

SMILES canónico |

C1COC(O1)(CCCI)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.